

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

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Compound of Interest

Compound Name: 3-Chloro-4-methylpicolinaldehyde

Cat. No.: B3030231

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3-Chloro-4-methylpicolinaldehyde represents a specific, functionalized pyridine scaffold. While the broader class of substituted pyridines is of immense interest to the pharmaceutical and agrochemical industries, public-domain data specifically characterizing this precise isomer is limited. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogues and leveraging established principles of organic chemistry, we aim to provide a robust, predictive framework for researchers. The protocols and properties described herein are grounded in authoritative chemical literature for similar transformations and are intended to serve as a scientifically sound starting point for laboratory investigation.

Core Molecular Profile

3-Chloro-4-methylpicolinaldehyde, with the systematic IUPAC name 3-chloro-4-methylpyridine-2-carbaldehyde, is a trifunctional heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a reactive aldehyde (formyl) group at the 2-position. This unique arrangement of electron-withdrawing and -donating groups, along with a key synthetic handle (the aldehyde), makes it a potentially valuable, yet underexplored, building block in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of **3-Chloro-4-methylpicolinaldehyde**.

Physicochemical Properties

A specific experimental dataset for the target molecule is not readily available. The following table summarizes its calculated properties and estimates based on its isomers and precursors, such as 3-chloro-4-pyridinecarboxaldehyde and 3-chloro-4-methylpyridine.[1][2][3]

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO	Calculated
Molecular Weight	155.58 g/mol	Calculated
CAS Number	Not assigned	-
Appearance	Predicted: Off-white to yellow solid	Analogy[2]
Melting Point	Predicted: 55-70 °C	Analogy[1][2]
Boiling Point	Predicted: >200 °C at 760 mmHg	Analogy
Solubility	Predicted: Soluble in methanol, ethanol, DCM, chloroform; sparingly soluble in water.	General Chemical Principles
SMILES	<chem>CC1=C(C=NC=C1C=O)Cl</chem>	Calculated
InChIKey	FJJTDDVVBKEQSE-UHFFFAOYSA-N	Calculated

Proposed Regioselective Synthesis

The synthesis of **3-chloro-4-methylpicolinaldehyde** requires precise control of regiochemistry. A highly plausible and efficient method is the directed ortho-metalation (DoM) of the readily available starting material, 3-chloro-4-methylpyridine.[3] This strategy leverages the chloro-substituent as a powerful directing group to achieve formylation specifically at the C-2 position.

Rationale for Synthetic Strategy

The chloro group at C-3 is an effective ortho-directing group for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The inductive electron-withdrawing nature of the chlorine atom acidifies the adjacent C-2 proton, making it the most likely site for abstraction. Subsequent quenching of the resulting lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group regioselectively. This avoids the multi-step sequences and potential "run-away" hazards associated with nitration-based methods sometimes used in pyridine chemistry.^[4]^[5]

Experimental Protocol: Directed ortho-Metalation and Formylation

Step 1: Generation of the Lithiated Intermediate

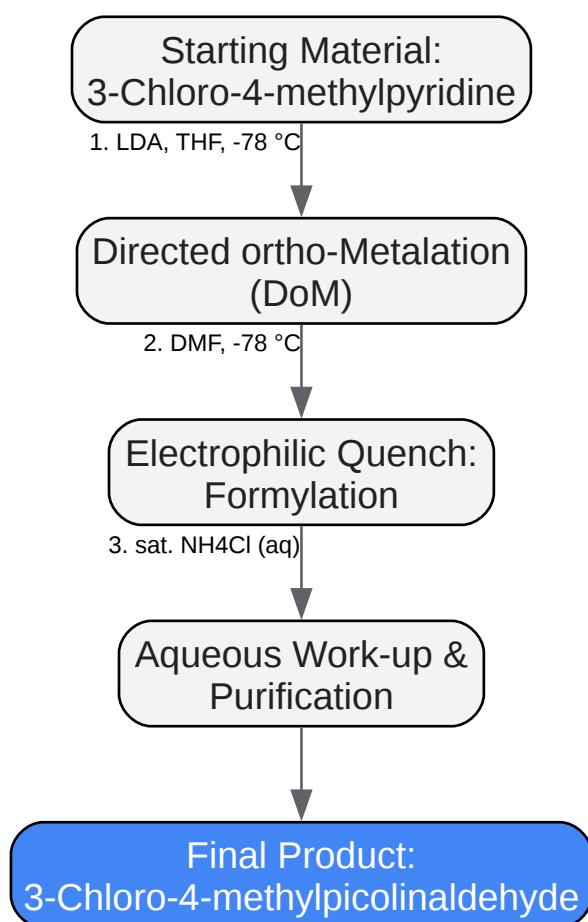
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).
- Cool the flask to -78 °C using an acetone/dry ice bath.
- Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form LDA in situ. Stir for 30 minutes at -78 °C.
- Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.
- Stir the resulting dark solution for 1-2 hours at -78 °C to ensure complete formation of the 2-lithiated species.

Step 2: Formylation and Work-up

- To the reaction mixture, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
- Allow the reaction to stir at -78 °C for an additional 2 hours.

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the resulting crude oil or solid via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-chloro-4-methylpicolinaldehyde**.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **3-chloro-4-methylpicolinaldehyde**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-chloro-4-methylpicolinaldehyde** lies in the orthogonal reactivity of its three functional handles, allowing for sequential and selective modifications.

Reactions of the Aldehyde Group

The C-2 aldehyde is the most reactive site for a variety of classical transformations:

- **Oxidation:** Can be readily oxidized to the corresponding 3-chloro-4-methylpicolinic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
- **Reduction:** Selective reduction to (3-chloro-4-methylpyridin-2-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
- **Reductive Amination:** Serves as an excellent electrophile for reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), providing access to a diverse library of substituted aminomethyl-pyridines.
- **Condensation Reactions:** Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, enabling chain extension and the synthesis of complex molecular scaffolds.

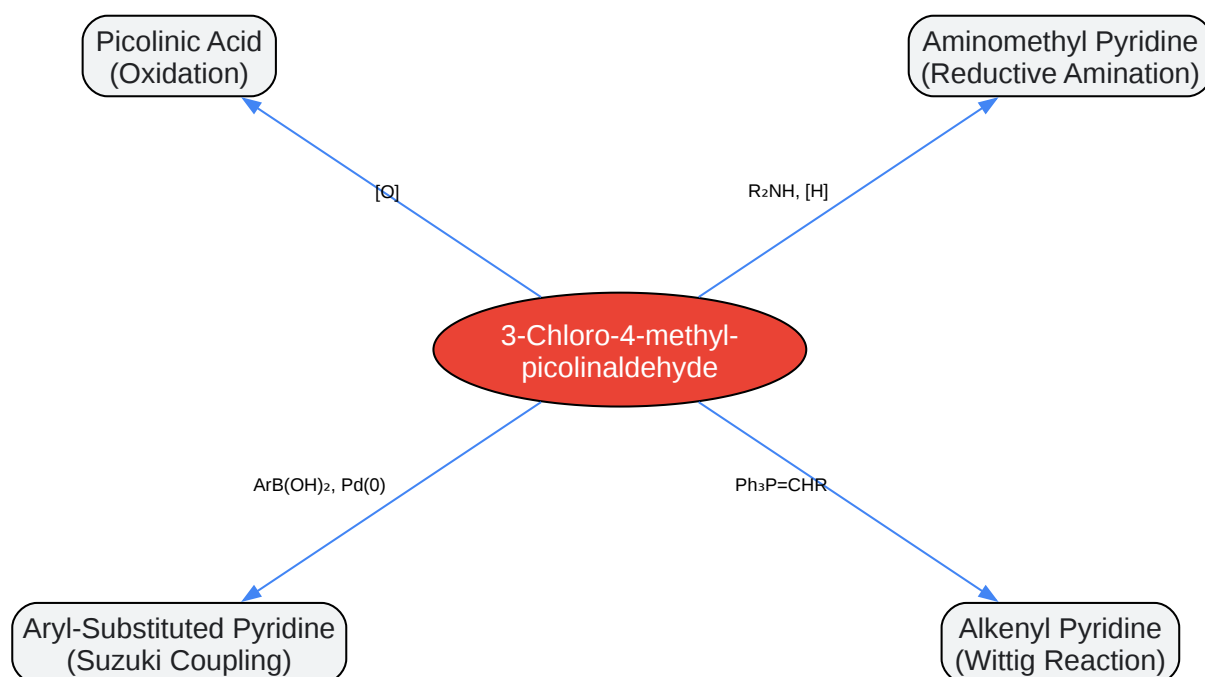
Reactions of the Chloro Group

The C-3 chloro substituent is activated towards nucleophilic aromatic substitution (S_NAr) and is an ideal handle for metal-catalyzed cross-coupling reactions.

- **Nucleophilic Aromatic Substitution (S_NAr):** Can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, particularly when the pyridine nitrogen is quaternized or under high-temperature conditions.
- **Cross-Coupling Reactions:** Provides a site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups, respectively. This is a cornerstone of modern drug discovery for scaffold elaboration.

[6]

Potential Reaction Pathways Diagram



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